![molecular formula C14H24O4 B14674385 7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol CAS No. 38968-69-3](/img/structure/B14674385.png)
7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,15-Dioxadispiro[525~9~2~6~]hexadecane-8,16-diol is a complex organic compound characterized by its unique spirocyclic structure This compound contains two spiro-connected rings, which contribute to its distinct chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. The spirocyclic structure also contributes to its unique properties and potential biological activities.
Comparación Con Compuestos Similares
Similar Compounds
1,7-Dioxaspiro[5.5]undecane: Another spirocyclic compound with similar structural features.
7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane: A related compound with additional oxygen atoms in the structure.
Uniqueness
7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol is unique due to its specific arrangement of spirocyclic rings and hydroxyl groups. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
38968-69-3 |
|---|---|
Fórmula molecular |
C14H24O4 |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
8,16-dioxadispiro[5.2.59.26]hexadecane-7,15-diol |
InChI |
InChI=1S/C14H24O4/c15-11-13(7-3-1-4-8-13)17-12(16)14(18-11)9-5-2-6-10-14/h11-12,15-16H,1-10H2 |
Clave InChI |
LFJQIUZAAGEJRZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)C(OC3(CCCCC3)C(O2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


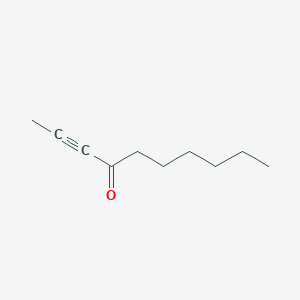
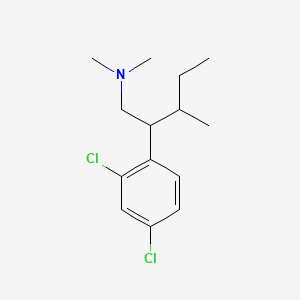

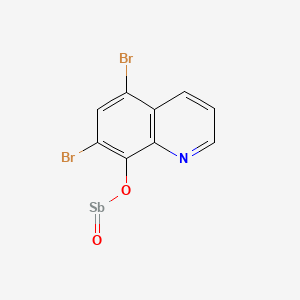
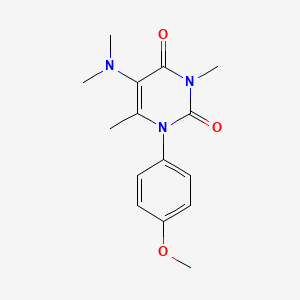
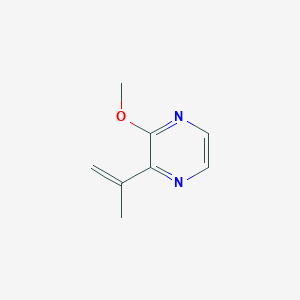
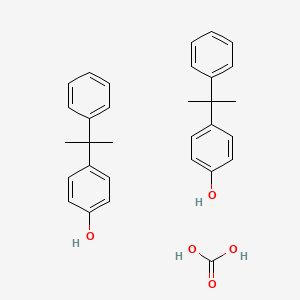


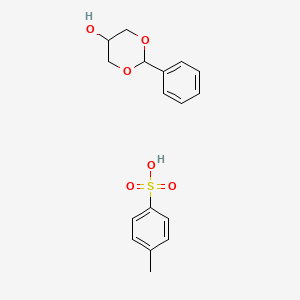
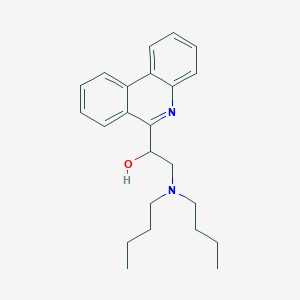
![(3S,4R,6S,8S,9R,10S,14R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B14674384.png)

![(8R,9S,10S,13S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]](/img/structure/B14674399.png)
